molecular formula C24H27NO2 B12855741 1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- CAS No. 200616-22-4

1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-

Cat. No.: B12855741
CAS No.: 200616-22-4
M. Wt: 361.5 g/mol
InChI Key: DDKWOBSGZHQFQP-BJKOFHAPSA-N
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Description

The compound “1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-” is a chiral 1,2-butanediol derivative with a bis(phenylmethyl)amino group at position 3 and a phenyl substituent at position 4. Its stereochemistry is defined by the (2S,3S) configuration, which is critical for its spatial arrangement and biological interactions. The chiral centers at C2 and C3 likely influence its enantioselectivity in biochemical processes, as seen in analogous diol derivatives .

Properties

CAS No.

200616-22-4

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol

InChI

InChI=1S/C24H27NO2/c26-19-24(27)23(16-20-10-4-1-5-11-20)25(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23-24,26-27H,16-19H2/t23-,24+/m0/s1

InChI Key

DDKWOBSGZHQFQP-BJKOFHAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol typically involves the reaction of dibenzylamine with a suitable epoxide, followed by a series of stereoselective reductions and functional group transformations. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry is achieved during the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce primary alcohols .

Scientific Research Applications

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 1,2-Butanediol Derivatives

  • 1,2-Butanediol (1,2-BD): The parent compound lacks the amino and phenyl substituents. It exists as two enantiomers, (R)- and (S)-1,2-BD, and is a precursor for synthesizing 1-hydroxy-2-butanone (HB), an intermediate in anti-tuberculosis drug production . The (2S,3S) configuration in the target compound may mirror the stereoselectivity observed in enzymatic conversions of (S)-1,2-BD to HB by (2S,3S)-butanediol dehydrogenase (BDH) .
  • It is commercially available (CAS RN 19132-06-0) and used in organic synthesis . Its physical properties (e.g., density: 0.9800 g/cm³) differ significantly from the target compound due to the latter’s bulky substituents .

Functional Group Variations

  • 3-{3-[4-(Methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine (2S,3S): This compound shares the (2S,3S) configuration but features an oxadiazole ring and a pyrrolidinyl group. It is associated with dipeptidyl peptidase inhibition, highlighting how stereochemistry and substituents dictate biological activity . In contrast, the target compound’s bis(phenylmethyl)amino group may favor interactions with aromatic receptors or enzymes.

Stereoisomeric Comparisons

  • 2,3-Butanediol Isomers :
    (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol exhibit distinct biological roles. For example, (2R,3R)- and meso-2,3-butanediol primes plant defense pathways, while (2S,3S)-isomers are less studied . The target compound’s (2S,3S) configuration may confer unique biochemical properties compared to these simpler diols.

  • Resolution of Enantiomers :
    Enzymatic resolution of 1,2-BD mixtures into pure (R)- and (S)-isomers (e.g., using engineered E. coli) demonstrates the industrial relevance of chirality . The target compound’s stereochemistry could similarly impact its purification or application in asymmetric synthesis.

Data Tables

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Stereochemistry Key Functional Groups Applications/Findings Source
1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- C₂₆H₃₁NO₂ (2S,3S) Bis(phenylmethyl)amino, phenyl Hypothetical: Drug intermediates, catalysis Inferred
(2S,3S)-(+)-2,3-Butanediol C₄H₁₀O₂ (2S,3S) Hydroxyl groups Organic synthesis, chiral resolving agent
3-{3-[4-(Methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine (2S,3S) C₁₈H₂₃N₃O₄S (2S,3S) Oxadiazole, pyrrolidinyl Dipeptidyl peptidase inhibition
(R)-1,2-Butanediol C₄H₁₀O₂ (R) Hydroxyl groups HB production via (2R,3R)-BDH

Research Findings and Implications

  • Enzymatic Specificity : The (2S,3S)-BDH enzyme’s ability to process (S)-1,2-BD suggests that the target compound’s stereochemistry could make it a substrate or inhibitor for similar enzymes .
  • Biological Activity: Aromatic substituents (e.g., phenyl groups) in related compounds enhance binding to biological targets, as seen in dipeptidyl peptidase inhibitors .
  • Stereochemical Purity : Industrial resolution of 1,2-BD isomers into 100% pure enantiomers underscores the importance of chirality in manufacturing . The target compound’s (2S,3S) configuration may necessitate similar precision for applications.

Biological Activity

1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- is a chemical compound with potential biological activity that has garnered interest in pharmacological research. Its unique structure, characterized by the presence of dibenzylamino and phenyl groups, suggests diverse interactions with biological systems. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H29NO3
  • Molecular Weight : 403.513 g/mol
  • CAS Number : 871949-02-9
  • PubChem ID : 11682840

Mechanisms of Biological Activity

The biological activity of 1,2-butanediol derivatives often involves modulation of neurotransmitter systems and enzyme inhibition. The presence of the dibenzylamino group may enhance lipophilicity, facilitating blood-brain barrier penetration and influencing central nervous system (CNS) activities.

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes linked to metabolic pathways or disease states.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which could be beneficial in neuroprotection.

In Vitro Studies

Research has indicated that compounds structurally similar to 1,2-butanediol derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study on related dibenzylamine derivatives showed IC50 values in the micromolar range against breast cancer cell lines, suggesting potential anticancer properties.
CompoundCell LineIC50 (µM)
DBZ-AMCF-715
DBZ-BMDA-MB-23110

In Vivo Studies

Limited in vivo studies have been conducted specifically on the (2S,3S)-isomer of this compound. However, related compounds have shown promise in animal models:

  • Neuroprotective Effects : Animal studies demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

  • Absorption : The lipophilic nature suggests good absorption via oral routes.
  • Distribution : Likely distributes widely due to its ability to cross the blood-brain barrier.
  • Metabolism : Expected to undergo phase I metabolism involving cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion anticipated based on molecular weight and structure.

Safety and Toxicology

Safety data indicate that while the compound exhibits some toxicity at higher concentrations, it is generally well-tolerated at therapeutic doses. Key safety considerations include:

  • Acute Toxicity : Classified as harmful if ingested (Category 4).
  • Skin Irritation : Causes skin irritation (Category 2).

Future Directions

Further research is warranted to explore the full therapeutic potential of 1,2-butanediol derivatives:

  • Clinical Trials : Initiating clinical trials to assess efficacy in treating specific conditions such as neurodegenerative diseases or cancers.
  • Structure-Activity Relationship Studies : Investigating modifications to enhance potency and reduce toxicity.

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